A Technical Guide to Cudraxanthone B: Chemical Properties, Bioactivity, and Methodologies
A Technical Guide to Cudraxanthone B: Chemical Properties, Bioactivity, and Methodologies
Executive Summary
Cudraxanthone B is a prenylated xanthone naturally occurring in the root bark of Cudrania tricuspidata.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities, including its anti-inflammatory, antiplatelet, and potential anticancer effects. We delve into the molecular mechanisms underpinning these activities, with a focus on the modulation of key signaling pathways such as NF-κB and MAPK.[2][3] Furthermore, this document outlines detailed, field-proven protocols for the isolation of cudraxanthone B from its natural source and for the quantitative assessment of its antioxidant capacity, providing researchers and drug development professionals with a foundational resource for future investigations.
Introduction: The Therapeutic Potential of Prenylated Xanthones
Xanthones are a class of tricyclic phenolic compounds found abundantly in medicinal plants and fruits.[4] Their unique chemical scaffold allows for extensive derivatization, including prenylation, which often enhances bioavailability and biological efficacy. Cudraxanthone B belongs to this promising class of phytochemicals and is primarily isolated from the root bark of Cudrania tricuspidata (Moraceae family), a plant with a long history of use in traditional Asian medicine for treating inflammation and neuritis.[2][4] The growing body of evidence pointing to the potent pharmacological properties of xanthones—ranging from antioxidant and anti-inflammatory to cytotoxic and antiplatelet effects—positions cudraxanthone B as a compound of significant interest for modern drug discovery and development.[4][5] This guide serves to consolidate the current technical knowledge on cudraxanthone B, offering both foundational data and practical methodologies to facilitate its exploration as a potential therapeutic agent.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its biological function and developing analytical methods. Cudraxanthone B is a complex xanthone featuring both a pyran ring and prenyl group modifications.
Chemical Structure:
Image Source: PubChem CID 91885224
The table below summarizes the key physicochemical properties of cudraxanthone B, compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one | [1][] |
| CAS Number | 84955-05-5 | [1][7] |
| Molecular Formula | C₂₃H₂₂O₆ | [7][8] |
| Molecular Weight | 394.4 g/mol | [7][8] |
| Appearance | Yellow powder/solid | [1][] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1] |
Natural Occurrence and Isolation Protocol
Cudraxanthone B is a secondary metabolite predominantly found in the root bark of Cudrania tricuspidata.[1][9] Its isolation requires a multi-step extraction and chromatographic purification process designed to separate it from a complex mixture of other xanthones and flavonoids present in the plant material.
Experimental Protocol: Isolation and Purification
This protocol describes a generalized, robust method for isolating cudraxanthone B. The choice of an initial non-polar solvent like n-hexane is critical for efficiently extracting isoprenylated, less polar compounds like xanthones while leaving more polar compounds behind.[1] Subsequent chromatographic steps are essential for purification to homogeneity.
Step 1: Preparation and Extraction
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Obtain dried root bark of Cudrania tricuspidata.
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Grind the bark into a fine powder to maximize the surface area for solvent penetration.
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Macerate the powdered bark in n-hexane (or a solvent of similar polarity like benzene) at a 1:10 (w/v) ratio at room temperature for 72 hours with intermittent agitation. This step selectively extracts non-polar and medium-polarity compounds.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude n-hexane extract.
Step 2: Silica Gel Column Chromatography
-
Pre-treat the crude extract by adsorbing it onto a small amount of silica gel (slurry method).
-
Prepare a silica gel (60-120 mesh) column packed in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
n-hexane (100%)
-
n-hexane:Ethyl Acetate (9:1)
-
n-hexane:Ethyl Acetate (8:2)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:Ethyl Acetate 7:3) and visualizing under UV light (254 nm and 365 nm).
-
Pool fractions that show a similar TLC profile corresponding to the expected Rf value of cudraxanthone B.
Step 3: Final Purification
-
Concentrate the pooled fractions.
-
If necessary, subject the semi-purified material to further purification using preparative TLC or a Sephadex LH-20 column eluted with methanol to remove residual impurities.
-
The final purified compound should be dried to a yellow powder. Purity and identity are confirmed using spectroscopic methods (NMR, MS) and by comparing the data with published literature.[5][10]
Isolation Workflow Diagram
Caption: Workflow for the isolation and purification of Cudraxanthone B.
Biological Activities and Mechanisms of Action
Cudraxanthone B and related compounds from C. tricuspidata exhibit a range of biological activities, making them attractive candidates for therapeutic development.
Anti-Inflammatory Activity
Inflammation is a complex biological response intricately linked to the pathogenesis of numerous diseases. The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades like Mitogen-Activated Protein Kinases (MAPKs) are central to the inflammatory process, leading to the production of pro-inflammatory mediators.[2][3]
Xanthones isolated from C. tricuspidata have demonstrated potent anti-inflammatory effects by inhibiting these key pathways.[2][11] Studies on related compounds show they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][3] This is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. This action blocks the nuclear translocation of the NF-κB p65 subunit, effectively halting the transcription of inflammatory genes.[12][13]
NF-κB Signaling Pathway Inhibition Diagram
Caption: Inhibition of the NF-κB pathway by Cudraxanthone B.
Antiplatelet Activity
Thrombotic events are a major cause of cardiovascular morbidity and mortality. Cudraxanthone B has been shown to be an effective inhibitor of platelet aggregation, a key process in thrombus formation.[4] It significantly suppresses human platelet aggregation induced by collagen, with a reported half-maximal inhibitory concentration (IC₅₀) of 27.8 μM.[4] The mechanism involves the inhibition of intracellular calcium ([Ca²⁺]i) mobilization and the suppression of αIIbβ3 integrin activation, which is the final common pathway for platelet aggregation.[4] Importantly, these effects are observed at concentrations that do not induce cytotoxicity, highlighting its potential as a safe antiplatelet agent.[4]
Anticancer and Cytotoxic Potential
While direct studies on cudraxanthone B are emerging, numerous other xanthones from C. tricuspidata have demonstrated significant cytotoxic activities against a range of human cancer cell lines.[5][9][14] These compounds often induce cell death via apoptosis.[5] For instance, related compounds have been shown to arrest the cell cycle and activate caspases 3/7, 8, and 9.[14] Given the structural similarities, it is highly probable that cudraxanthone B also possesses anticancer properties, making this a critical area for future research.
Experimental Protocol: DPPH Radical Scavenging Assay
To quantify the antioxidant potential of cudraxanthone B, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable spectrophotometric method.[15][16] This protocol provides a step-by-step guide for its implementation. The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured as a decrease in absorbance.[17]
Materials and Reagents:
-
Cudraxanthone B (purified)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Stock Solution: Prepare a 1 mg/mL stock solution of cudraxanthone B in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of cudraxanthone B (e.g., 100, 50, 25, 12.5, 6.25 μg/mL).
-
Positive Control: Prepare serial dilutions of ascorbic acid with the same concentration range as the sample.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 μL of each sample dilution to separate wells.
-
Add 100 μL of the 0.1 mM DPPH solution to each well containing the sample or control.
-
Prepare a blank control by adding 100 μL of methanol and 100 μL of the DPPH solution.
-
Prepare a negative control for each sample concentration by adding 100 μL of the sample dilution and 100 μL of methanol (to account for any color from the sample itself).
-
-
Incubation and Measurement:
-
Shake the plate gently to ensure thorough mixing.
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical for the reaction to reach a stable endpoint.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: Scavenging Activity (%) = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] × 100 Where:
-
A_blank = Absorbance of the DPPH solution with methanol.
-
A_sample = Absorbance of the DPPH solution with the sample.
-
A_neg_control = Absorbance of the sample with methanol.
-
-
Plot the percentage of scavenging activity against the concentration of cudraxanthone B.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.
-
Conclusion and Future Perspectives
Cudraxanthone B is a natural product with a well-defined chemical structure and compelling, multi-faceted biological activities. Its demonstrated ability to modulate key signaling pathways involved in inflammation and platelet aggregation provides a strong rationale for its further development as a therapeutic lead.[2][4] The cytotoxic potential observed in structurally related xanthones further broadens its scope of possible applications into oncology.[5][14]
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of cudraxanthone B using techniques like proteomics and transcriptomics.
-
In Vivo Efficacy: Validating the observed in vitro activities in relevant animal models of inflammation, thrombosis, and cancer.
-
Pharmacokinetic and Safety Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to determine its drug-likeness.
-
Synthetic Optimization: Exploring synthetic modifications of the cudraxanthone B scaffold to improve potency, selectivity, and pharmacokinetic properties.
The comprehensive data and protocols presented in this guide offer a solid foundation for researchers to build upon, accelerating the translation of this promising natural compound from the laboratory to potential clinical applications.
References
-
Shin, Y., et al. (2021). Antiplatelet effect of cudraxanthone B is related to inhibition of calcium mobilization, αIIbβ3 activation, and clot retraction. ResearchGate. Available at: [Link]
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Kuete, V., et al. (2014). Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines. PubMed. Available at: [Link]
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Lee, B. W., et al. (2005). Cytotoxic Xanthones From Cudrania Tricuspidata. J Nat Prod. Available at: [Link]
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Jo, Y. H., et al. (2016). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia. PubMed Central. Available at: [Link]
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BioCrick. Cudraxanthone B | CAS:84955-05-5. BioCrick. Available at: [Link]
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Cha, J. I., et al. (2008). Cudratricusxanthone A Isolated From the Root Bark of Cudrania Tricuspidata Inhibits the Proliferation of Vascular Smooth Muscle Cells Through the Suppression of PDGF-receptor Beta Tyrosine Kinase. PubMed. Available at: [Link]
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Lee, B. W., et al. (2005). Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Cudraxanthone D. PubChem. Available at: [Link]
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Kim, M. S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. Available at: [Link]
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Kim, J. H., et al. (2015). Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways. PubMed. Available at: [Link]
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Kim, M. S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. PubMed. Available at: [Link]
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Kim, J. H., et al. (2015). Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways. World Scientific Publishing. Available at: [Link]
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Kwon, J., et al. (2022). Chemical Constituents Isolated from the Root Bark of Cudrania tricuspidata and Their Potential Neuroprotective Effects. MDPI. Available at: [Link]
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Laskar, Y. B., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]
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Kumar, T., et al. (2010). In-vitro antioxidant activity of the methanolic extract of the roots of Premna integrifolia. Research Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]
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